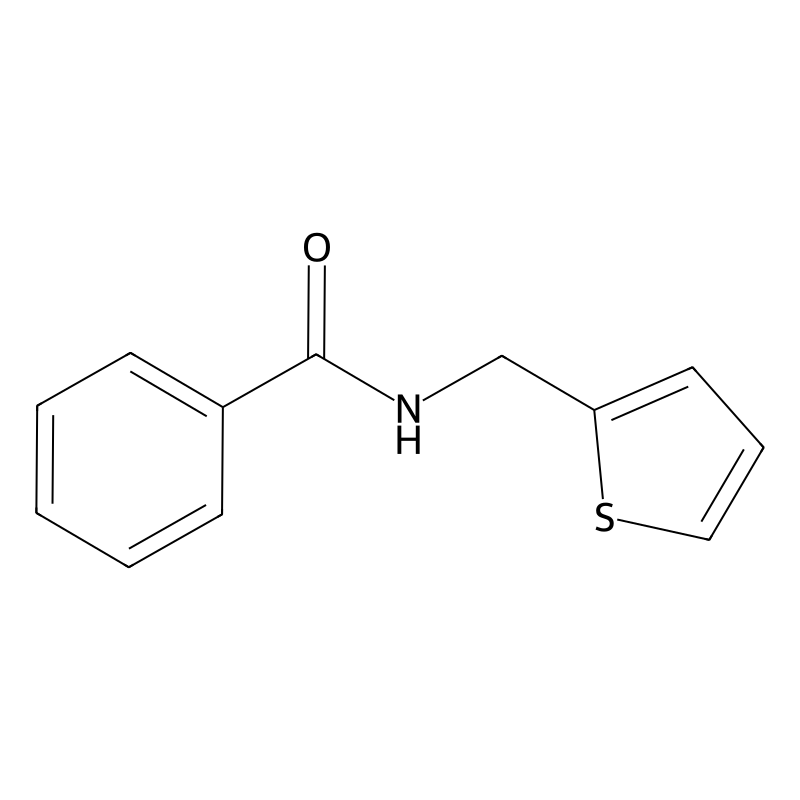

N-(thiophen-2-ylmethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(thiophen-2-ylmethyl)benzamide (CAS 4595-96-4) is a heterocyclic compound featuring a central benzamide structure linked to a thiophene ring via a methylene bridge. This molecular architecture is a recognized scaffold in medicinal chemistry, particularly for the development of inhibitors targeting enzymes where interactions with both aromatic and heterocyclic systems are critical for activity, such as sirtuins and kinases. [REFS-1, REFS-2] Its utility stems from the specific electronic properties and hydrogen bonding capabilities of the thiophene moiety, which distinguish it from simpler phenyl-based analogs.

References

- [1] Ishikawa, M., et al. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 23(2), 328-339 (2015).

- [2] Zhong, Y. W., et al. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2306-2312 (2013).

Replacing the thiophene-2-ylmethyl group with a structurally similar N-benzyl moiety or shifting the linkage to the 3-position of the thiophene ring can lead to a critical loss or alteration of biological function. The sulfur atom in the thiophene ring offers unique electronic and steric properties compared to a benzene ring, influencing binding affinity and selectivity for enzyme targets like sirtuins. [1] Furthermore, the specific geometry of the 2-substituted isomer has been shown to be crucial for potent bioactivity in certain contexts, such as viral fusion inhibition, where related 3-substituted isomers exhibit a different activity profile. [2] Therefore, substituting this compound with a generic benzamide or a different positional isomer is likely to yield non-comparable results in sensitive biological assays and synthesis protocols.

References

- [1] Ishikawa, M., et al. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 23(2), 328-339 (2015).

- [2] Kesteleyn, B., et al. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 61(21), 9555-9571 (2018).

Validated Scaffold for Potent and Highly Selective SIRT2 Inhibition

The benzamide skeleton is a validated core for developing potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. In a study of novel benzamide-based SIRT2 inhibitors, an optimized analog (compound 17k) demonstrated an IC50 of 0.60 µM against SIRT2 while showing negligible activity against SIRT1 and SIRT3 (IC50 > 100 µM), achieving over 150-fold selectivity. [1] The use of N-(thiophen-2-ylmethyl)benzamide provides a structurally relevant and established starting point for such development programs, a feature not associated with the simple N-benzylbenzamide analog.

| Evidence Dimension | Enzyme Inhibition and Selectivity (for a closely related analog) |

| Target Compound Data | Serves as a key structural scaffold for inhibitors in this class. |

| Comparator Or Baseline | Optimized analog (17k) IC50 = 0.60 µM (SIRT2); >100 µM (SIRT1/SIRT3). |

| Quantified Difference | >150-fold selectivity for SIRT2 over SIRT1/SIRT3 demonstrated for the scaffold. |

| Conditions | In vitro enzymatic assay against human recombinant sirtuins. |

For researchers developing therapeutics for neurodegeneration or cancer, procuring this compound provides a validated chemical scaffold for achieving potent and highly selective SIRT2 inhibition.

Isomer-Specific Bioactivity: 2-Thiophene Linkage Confers Sub-Micromolar Potency in Antiviral Assays

The precise positioning of the thiophene ring is critical for biological activity. In the context of influenza fusion inhibition, a close analog featuring a 2-thiophene linkage, 2-(thiophenyl-2-yl)ethyl derivative 20, exhibited sub-micromolar potency against A/H5N1 pseudovirus with an EC50 of 0.22 µM. [1] In contrast, an extensive structure-activity relationship study was conducted on a series of N-[(thiophen-3-yl)methyl]benzamides, highlighting that the biological activity is highly dependent on this specific structural motif. [1] This demonstrates that the 2- and 3-isomers are not functionally equivalent, making the 2-isomer essential for achieving high potency in this context.

| Evidence Dimension | Antiviral Potency (EC50) |

| Target Compound Data | Scaffold related to the highly potent 2-thiophene linked analog. |

| Comparator Or Baseline | Related 2-thiophene analog (compound 20): EC50 = 0.22 µM. N-[(Thiophen-3-yl)methyl]benzamide series: Different activity profile. |

| Quantified Difference | The 2-thiophene linked analog demonstrates sub-micromolar potency, underscoring the importance of this specific isomer. |

| Conditions | A/H5N1 pseudovirus entry assay. |

This evidence confirms that the 2-ylmethyl isomer is not interchangeable with the 3-ylmethyl isomer, making it the correct procurement choice for applications requiring specific spatial orientation for high-affinity target engagement.

Precursor Suitability: Serves as a Core Scaffold for BRAF V600E Kinase Inhibitors

The N-(thiophen-2-yl) benzamide scaffold, closely related to the target compound, has been identified as a potent inhibitor of the V600E BRAF kinase mutation, a key target in melanoma. A lead compound from this series, a1, registered an IC50 value of 2.01 µM in an ELISA-based MEK phosphorylation assay. [1] This establishes the thiophene-2-yl-benzamide structure as a pre-validated core for developing inhibitors against this clinically relevant cancer target.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | Provides the core thiophene-benzamide scaffold. |

| Comparator Or Baseline | Lead analog (a1, N-(thiophen-2-yl) benzamide derivative): IC50 = 2.01 µM. |

| Quantified Difference | Demonstrates micromolar potency for the core structure. |

| Conditions | In vitro ELISA-based MEK phosphorylation assay for BRAF V600E kinase activity. |

For medicinal chemists in oncology, this compound is not an arbitrary building block but a key intermediate based on a scaffold with demonstrated activity against a high-value kinase target.

Lead Scaffold for Selective SIRT2 Inhibitor Development

Based on its validated benzamide core, this compound is a primary choice for research programs aiming to develop novel, selective inhibitors of SIRT2 for applications in neurodegenerative disease or oncology research. Its structure serves as an ideal starting point for library synthesis and structure-activity relationship (SAR) studies. [1]

Investigating Isomer-Specific Target Engagement in Antiviral Research

Given the demonstrated importance of the 2-thiophene linkage for achieving high potency in antiviral models, this compound is the correct choice for probing biological systems where target recognition is sensitive to isomer-specific geometry. It allows researchers to specifically evaluate the contribution of the 2-substituted scaffold, which cannot be achieved with the 3-isomer or a simple phenyl analog. [2]

Synthesis of Focused Kinase Inhibitor Libraries

As a precursor built upon a scaffold with confirmed activity against the BRAF V600E kinase, this compound is well-suited for the synthesis of focused libraries targeting this and other related kinases. Its use can accelerate the discovery of more potent and specific anticancer agents by starting from a pre-validated chemical motif. [3]

References

- [1] Ishikawa, M., et al. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 23(2), 328-339 (2015).

- [2] Kesteleyn, B., et al. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 61(21), 9555-9571 (2018).

- [3] Zhong, Y. W., et al. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2306-2312 (2013).

XLogP3

Wikipedia

Dates

Explore Compound Types